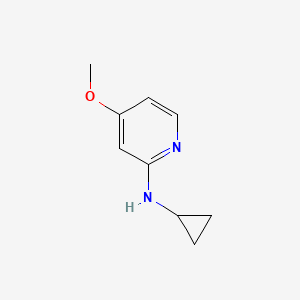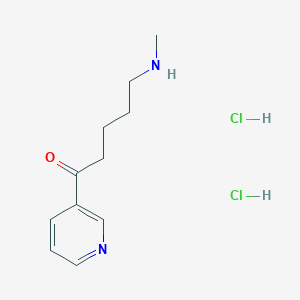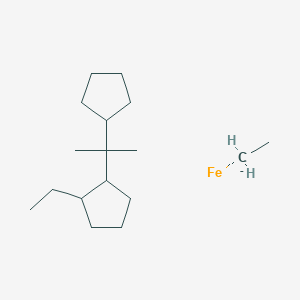
1,1-(1-Methylethylidene)BIS(Ethylferrocene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-(1-Methylethylidene)BIS(Ethylferrocene): Catocene , is an organometallic compound with the molecular formula C17H22Fe10 . It is a high-efficiency burning rate catalyst with excellent comprehensive performance, particularly in high burning rate HTPB propellants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) can be synthesized through the reaction of ferrocene with isopropylidene chloride in the presence of a base. The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 1,1-(1-Methylethylidene)BIS(Ethylferrocene) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ferrocene derivatives.
Reduction: Reduction reactions can yield different ferrocene-based products.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions include various ferrocene derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,1-(1-Methylethylidene)BIS(Ethylferrocene) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-organometallic chemistry.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of high-performance propellants and other industrial applications.
Mechanism of Action
The mechanism by which 1,1-(1-Methylethylidene)BIS(Ethylferrocene) exerts its effects involves its ability to act as a catalyst. The compound interacts with molecular targets and pathways, facilitating various chemical reactions. Its unique structure allows it to efficiently catalyze reactions, making it valuable in both research and industrial applications .
Comparison with Similar Compounds
Ferrocene: A simpler organometallic compound with similar catalytic properties.
1,1’-Diethylferrocene: Another derivative of ferrocene with different substituents.
1,1’-Dimethylferrocene: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness: 1,1-(1-Methylethylidene)BIS(Ethylferrocene) stands out due to its high efficiency as a burning rate catalyst and its excellent performance in high burning rate HTPB propellants. Its unique structure and properties make it a valuable compound in various applications .
Properties
Molecular Formula |
C17H33Fe- |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-(2-cyclopentylpropan-2-yl)-2-ethylcyclopentane;ethane;iron |
InChI |
InChI=1S/C15H28.C2H5.Fe/c1-4-12-8-7-11-14(12)15(2,3)13-9-5-6-10-13;1-2;/h12-14H,4-11H2,1-3H3;1H2,2H3;/q;-1; |
InChI Key |
FZNYWZXKDFZPBX-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].CCC1CCCC1C(C)(C)C2CCCC2.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

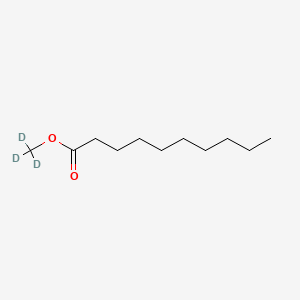
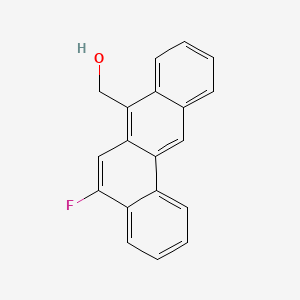
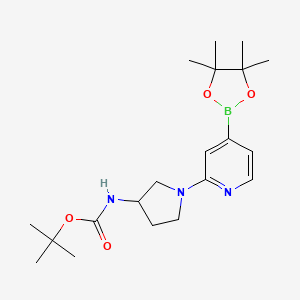
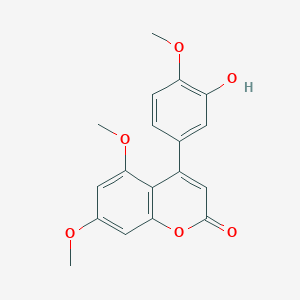
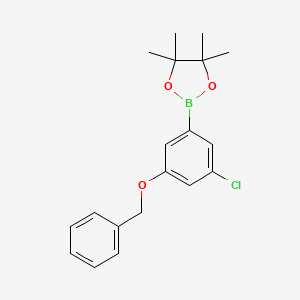
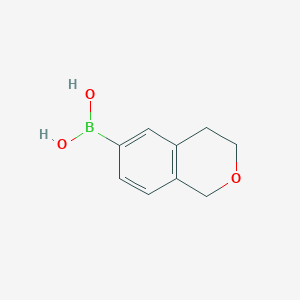
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
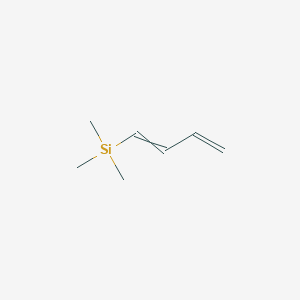
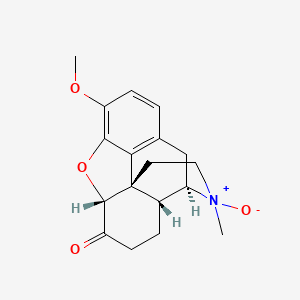
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
